(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid; trifluoroacetic acid
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Overview
Description
(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid; trifluoroacetic acid is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a fluorine atom on the pyrrolidine ring and a carboxylic acid group, making it a valuable building block in synthetic chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid typically involves the fluorination of pyrrolidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine source, such as diethylaminosulfur trifluoride (DAST), is used to introduce the fluorine atom into the pyrrolidine ring. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of trifluoroacetic acid as a solvent or reagent in these processes helps in maintaining the stability of the fluorinated intermediate.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring catalysts or specific solvents.
Major Products
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in the synthesis of complex molecules for pharmaceutical applications.
Scientific Research Applications
(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the development of fluorinated pharmaceuticals, which often exhibit improved metabolic stability and bioavailability.
Industry: The compound is used in the production of agrochemicals and materials with unique properties due to the presence of fluorine.
Mechanism of Action
The mechanism by which (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions, which can influence the binding affinity to enzymes or receptors. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A non-fluorinated analog that lacks the enhanced binding properties conferred by the fluorine atom.
Fluoropyrrolidine: Compounds with different fluorination patterns on the pyrrolidine ring.
Trifluoromethylpyrrolidine: Compounds with trifluoromethyl groups instead of a single fluorine atom.
Uniqueness
(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a fluorine atom and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2.C2HF3O2/c6-3-1-2-7-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,7H,1-2H2,(H,8,9);(H,6,7)/t3-,4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPHIHKPQOQEKO-MMALYQPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1F)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@H]1F)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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